Cas no 38661-85-7 (4-(4-Methylphenyl)-1-phenyl-3-buten-2-one)

4-(4-Methylphenyl)-1-phenyl-3-buten-2-one is a synthetic organic compound featuring a conjugated enone structure with aromatic substituents. This α,β-unsaturated ketone is of interest in organic synthesis due to its reactivity as a Michael acceptor and its potential as an intermediate in the preparation of more complex molecules. The presence of both phenyl and 4-methylphenyl groups enhances its utility in cross-coupling reactions and cyclization processes. Its well-defined structure and purity make it suitable for research applications, particularly in pharmaceutical and materials chemistry. The compound’s stability under standard conditions ensures consistent performance in experimental settings.
4-(4-Methylphenyl)-1-phenyl-3-buten-2-one structure
38661-85-7 structure
Product Name:4-(4-Methylphenyl)-1-phenyl-3-buten-2-one
CAS No:38661-85-7
MF:C17H16O
MW:236.308344841003
CID:3960707
PubChem ID:1486587
Update Time:2025-06-08

4-(4-Methylphenyl)-1-phenyl-3-buten-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one, 4-(4-methylphenyl)-1-phenyl-, (E)-
    • 4-(4-METHYLPHENYL)-1-PHENYL-3-BUTEN-2-ONE
    • 12E-911
    • HMS1364M16
    • (E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one
    • MFCD00141308
    • 38661-85-7
    • AKOS005079707
    • (E)-1-Phenyl-4-p-tolyl-but-3-en-2-one
    • (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one
    • 4-(4-Methylphenyl)-1-phenyl-3-buten-2-one
    • Inchi: 1S/C17H16O/c1-14-7-9-15(10-8-14)11-12-17(18)13-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b12-11+
    • InChI Key: PVXRCKOBYSFHAX-VAWYXSNFSA-N
    • SMILES: O=C(/C=C/C1C=CC(C)=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 236.120115130Da
  • Monoisotopic Mass: 236.120115130Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 17.1Ų

4-(4-Methylphenyl)-1-phenyl-3-buten-2-one Pricemore >>

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Additional information on 4-(4-Methylphenyl)-1-phenyl-3-buten-2-one

Recent Advances in the Study of 4-(4-Methylphenyl)-1-phenyl-3-buten-2-one (CAS: 38661-85-7): A Comprehensive Research Brief

The compound 4-(4-Methylphenyl)-1-phenyl-3-buten-2-one (CAS: 38661-85-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential. The information presented herein is derived from recent peer-reviewed publications, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the synthetic versatility of 4-(4-Methylphenyl)-1-phenyl-3-buten-2-one, with several novel synthetic routes being reported. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis method that significantly improved yield and purity compared to traditional approaches. The compound's unique structural features, including its conjugated double bond system and aromatic substituents, make it a promising scaffold for the development of new bioactive molecules.

In terms of biological activity, emerging research has identified 4-(4-Methylphenyl)-1-phenyl-3-buten-2-one as a potential modulator of key cellular pathways. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed its inhibitory effects on specific inflammatory mediators, suggesting potential applications in the treatment of chronic inflammatory diseases. Furthermore, molecular docking studies have shown strong binding affinity with certain protein targets, opening new avenues for structure-activity relationship (SAR) studies.

The pharmacological potential of this compound has been further explored in recent preclinical studies. Research conducted at several academic institutions has demonstrated its promising anticancer properties, particularly in relation to its ability to induce apoptosis in specific cancer cell lines while showing minimal cytotoxicity to normal cells. These findings were recently presented at the 2024 American Chemical Society National Meeting, generating considerable interest among pharmaceutical researchers.

From a drug development perspective, recent pharmacokinetic studies have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties. A 2024 publication in Drug Metabolism and Disposition reported improved metabolic stability compared to earlier analogs, addressing previous challenges related to rapid clearance. These advancements have positioned 4-(4-Methylphenyl)-1-phenyl-3-buten-2-one as a lead compound for further optimization.

In conclusion, the growing body of research on 4-(4-Methylphenyl)-1-phenyl-3-buten-2-one (CAS: 38661-85-7) underscores its significance in contemporary medicinal chemistry. The compound's diverse biological activities, coupled with recent synthetic and pharmacological advancements, make it a compelling subject for continued investigation. Future research directions may include further SAR studies, formulation development, and expanded preclinical evaluations to fully realize its therapeutic potential.

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